molecular formula C23H23N5O3 B2547347 1-(2-hydroxyethyl)-2-imino-10-methyl-N-(4-methylbenzyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide CAS No. 636989-30-5

1-(2-hydroxyethyl)-2-imino-10-methyl-N-(4-methylbenzyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide

Cat. No. B2547347
CAS RN: 636989-30-5
M. Wt: 417.469
InChI Key: NPYGVNHHVLBFRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a compound with urea, thiourea, malononitrile, hydrazine hydrate, and 2,4-dinitrophenyl hydrazine . In one example, piperazine was added to a solution of a compound and potassium carbonate in CHCl3 at room temperature .


Molecular Structure Analysis

The molecular structure of pyrimidines is based on structures generated from information available in databases . The aromatic groups were shown in order of decreasing activity: 2-thiazolyl > 2-benzothiazolyl > 3-methyl- 5-isoxazolyl > 2-thienyl > phenyl = 4-fluorophenyl > 1,3,4-thiadiazol-2-yl > 5-isoxazolyl .


Chemical Reactions Analysis

The chemical reactions of pyrimidines often involve the annulation of substituted benzimidazoles with bifunctional synthetic equivalents .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines are often determined by their molecular structure .

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

Certain indole derivatives exhibit anti-inflammatory and analgesic effects. Notably:

Potential as PI3Kα Inhibitors

Considering the importance of PI3Kα in cancer, researchers synthesized 4,5-dihydrobenzo[1,2-d:3,4-d]bisthiazole and 4,5-dihydrothiazolo[4,5-h]quinazoline tricyclic derivatives based on indole scaffolds. These compounds may have therapeutic potential as PI3Kα inhibitors .

Potential in Drug Development

The indole scaffold has been incorporated into various synthetic drug molecules. Researchers continue to explore its potential for developing novel therapeutic agents across diverse fields.

Mechanism of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE2 generated by COX enzymes . They function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE2 .

Safety and Hazards

The safety and hazards of pyrimidines are often determined by their specific structures and uses. It’s important to refer to specific safety data sheets for each compound .

Future Directions

The future directions of pyrimidine research involve the development of more potent and efficacious drugs with pyrimidine scaffold . This includes the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

7-(2-hydroxyethyl)-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-14-5-7-16(8-6-14)13-25-22(30)17-12-18-21(27(10-11-29)19(17)24)26-20-15(2)4-3-9-28(20)23(18)31/h3-9,12,24,29H,10-11,13H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYGVNHHVLBFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-hydroxyethyl)-2-imino-10-methyl-N-(4-methylbenzyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.